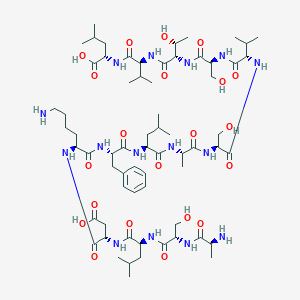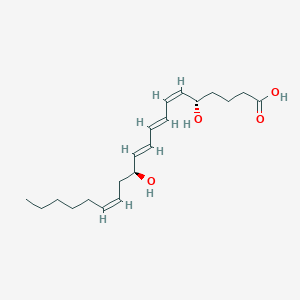
Leukotriene A3 methyl ester
Vue d'ensemble
Description
Leukotriene A3 methyl ester is a member of the leukotrienes, which are potent, arachidonic acid-derived eicosanoid lipid mediators . It has an empirical formula of C21H34O3 and a molecular weight of 334.49 . It is a metabolically stable form of LTA3 .
Synthesis Analysis
The synthesis of Leukotriene A3 methyl ester involves a multi-step reaction with three steps . The steps include:Molecular Structure Analysis
The molecular structure of Leukotriene A3 methyl ester is represented by the SMILES stringCCCCCCCC/C=C\\C=C\\C=C\\ [C@@H]1O [C@H]1CCCC (=O)OC . It is an analogue of LTA4 that lacks a C14-C15 double bond . Chemical Reactions Analysis
The biosynthesis of Leukotriene A3 methyl ester occurs from 5,8,11-eicosatrienoic acid via the 5-LO pathway . It is the putative intermediate in the biosynthesis of 3-series leukotrienes .Physical And Chemical Properties Analysis
Leukotriene A3 methyl ester has a concentration of 50 μg/mL in hexane: diethyl ether: triethylamine (95:5:0.5). It has a functional group ester and is stored at a temperature of -20°C .Applications De Recherche Scientifique
1. Identification and Isolation
Leukotriene A (LTA), an unstable intermediate in arachidonic acid metabolism, is crucial in biosynthesis of stable leukotrienes. The isolation of LTA from human polymorphonuclear leukocytes was achieved through esterification and extraction as the methyl ester from an alkaline aqueous phase (Rådmark et al., 1980).
2. Conversion Studies
The conversion of leukotriene A4 (LTA4) methyl ester to LTA4 has been studied, demonstrating its potential as a precursor in enzymatic reactions leading to leukotriene B4 (LTB4) synthesis (Maycock et al., 1982).
3. Synthesis Approaches
New synthetic methods have been developed for leukotriene B3 methyl ester, highlighting the importance of LTA3 methyl ester in the synthesis of leukotriene derivatives (Babudri et al., 1998).
4. Hydrolysis and Stability Studies
Studies on the hydrolysis of LTA4 methyl ester to LTA4 in various solvents have provided insights into the stability and yield of leukotriene products, which are significant in understanding leukotriene behavior in biological systems (Carrier et al., 1988).
5. Enzyme Activity Analysis
Research has shown that LTA4 methyl ester is an active substrate for leukotriene C4 synthase, a crucial enzyme in leukotriene biosynthesis. This indicates its role as a potential tool for studying enzyme activity in various biological contexts (Wu, 1986).
6. Mechanism-Based Inactivation Studies
Evidence suggests that LTA4 methyl ester can cause mechanism-based inactivation of leukotriene A4 hydrolase, an enzyme involved in leukotriene B4 formation. This finding is crucial for understanding the regulation of leukotriene biosynthesis (Orning et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z)-tetradeca-1,3,5-trienyl]oxiran-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h10-14,16,19-20H,3-9,15,17-18H2,1-2H3/b11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQIJHBMIIBJM-NLAMMTFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CC=CC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leukotriene A3 methyl ester | |
CAS RN |
83851-38-1 | |
| Record name | Leukotriene� A3 methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)







